2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to aniline and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Bromination: The starting material, aniline, undergoes bromination to introduce the bromine atom at the meta position.
Sulfonylation: The brominated aniline is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Acetylation: The sulfonylated aniline is acetylated with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or amine derivatives.
Substitution: Compounds with new functional groups replacing bromine or chlorine.
Scientific Research Applications
2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Studies: The compound is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromoanilino)-N-(3-chloro-4-methylphenyl)acetamide: Lacks the methylsulfonyl group.
2-(3-chloro-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide: Contains chlorine instead of bromine.
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: Lacks the chlorine atom.
Uniqueness
2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the combination of bromine, chlorine, and methylsulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-11-6-7-13(9-15(11)18)19-16(21)10-20(24(2,22)23)14-5-3-4-12(17)8-14/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKAQALPKWYCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.